Cas no 30855-52-8 (Ethyl 6-amino-1,2,4-triazine-5-carboxylate)
Ethyl 6-amino-1,2,4-triazine-5-carboxylate Chemical and Physical Properties
Names and Identifiers
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- ethyl 6-amino-1,2,4-triazine-5-carboxylate
- 6-amino-[1,2,4]triazine-5-carboxylic acid ethyl ester
- 6-Amino-1,2,4-triazine-5-carboxylic acid ethyl ester
- Ethyl 6-amino-1,2,4-triazine-5-carboxylate
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- MDL: MFCD20695214
- Inchi: 1S/C6H8N4O2/c1-2-12-6(11)4-5(7)10-9-3-8-4/h3H,2H2,1H3,(H2,7,10)
- InChI Key: IXUUQZZLBQFZPR-UHFFFAOYSA-N
- SMILES: O(C(C1C(=NN=CN=1)N)=O)CC
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 164
- XLogP3: 0
- Topological Polar Surface Area: 91
Ethyl 6-amino-1,2,4-triazine-5-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1160179-100mg |
Ethyl 6-amino-1,2,4-triazine-5-carboxylate |
30855-52-8 | 98% | 100mg |
¥2457.00 | 2024-08-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1160179-250mg |
Ethyl 6-amino-1,2,4-triazine-5-carboxylate |
30855-52-8 | 98% | 250mg |
¥3500.00 | 2024-08-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1160179-1g |
Ethyl 6-amino-1,2,4-triazine-5-carboxylate |
30855-52-8 | 98% | 1g |
¥7063.00 | 2024-08-02 | |
| Enamine | EN300-2952474-1g |
ethyl 6-amino-1,2,4-triazine-5-carboxylate |
30855-52-8 | 95% | 1g |
$813.0 | 2023-09-06 | |
| Enamine | EN300-2952474-5g |
ethyl 6-amino-1,2,4-triazine-5-carboxylate |
30855-52-8 | 95% | 5g |
$2360.0 | 2023-09-06 | |
| Enamine | EN300-2952474-10g |
ethyl 6-amino-1,2,4-triazine-5-carboxylate |
30855-52-8 | 95% | 10g |
$3500.0 | 2023-09-06 | |
| Chemenu | CM539217-100mg |
Ethyl 6-amino-1,2,4-triazine-5-carboxylate |
30855-52-8 | 95%+ | 100mg |
$*** | 2023-03-31 | |
| Chemenu | CM539217-250mg |
Ethyl 6-amino-1,2,4-triazine-5-carboxylate |
30855-52-8 | 95%+ | 250mg |
$*** | 2023-03-31 | |
| Chemenu | CM539217-1g |
Ethyl 6-amino-1,2,4-triazine-5-carboxylate |
30855-52-8 | 95%+ | 1g |
$*** | 2023-03-31 | |
| Enamine | EN300-2952474-0.05g |
ethyl 6-amino-1,2,4-triazine-5-carboxylate |
30855-52-8 | 95.0% | 0.05g |
$188.0 | 2025-03-19 |
Ethyl 6-amino-1,2,4-triazine-5-carboxylate Related Literature
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on Ethyl 6-amino-1,2,4-triazine-5-carboxylate
Recent Advances in the Study of Ethyl 6-amino-1,2,4-triazine-5-carboxylate (CAS: 30855-52-8) in Chemical Biology and Pharmaceutical Research
Ethyl 6-amino-1,2,4-triazine-5-carboxylate (CAS: 30855-52-8) is a heterocyclic compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by its triazine core and ester functionality, serves as a key intermediate in the synthesis of various bioactive molecules. Recent studies have explored its potential in drug discovery, particularly in the development of kinase inhibitors, antimicrobial agents, and anticancer therapeutics. The unique structural features of Ethyl 6-amino-1,2,4-triazine-5-carboxylate make it a valuable scaffold for medicinal chemistry, enabling the design of novel compounds with enhanced pharmacological properties.
One of the most notable advancements in the study of Ethyl 6-amino-1,2,4-triazine-5-carboxylate is its role in the synthesis of kinase inhibitors. Kinases are critical targets in the treatment of various diseases, including cancer and inflammatory disorders. Researchers have successfully utilized this compound to develop potent and selective inhibitors of specific kinases, such as cyclin-dependent kinases (CDKs) and mitogen-activated protein kinases (MAPKs). These inhibitors have shown promising results in preclinical studies, demonstrating high efficacy and low toxicity. The ability to modify the triazine core and ester group of Ethyl 6-amino-1,2,4-triazine-5-carboxylate allows for fine-tuning of the inhibitory activity, making it a versatile tool in kinase drug discovery.
In addition to its applications in kinase inhibition, Ethyl 6-amino-1,2,4-triazine-5-carboxylate has been investigated for its antimicrobial properties. Recent studies have highlighted its potential as a precursor for the synthesis of novel antimicrobial agents targeting resistant bacterial strains. The triazine moiety, in particular, has been shown to interact with bacterial enzymes involved in essential metabolic pathways, leading to the disruption of bacterial growth. This has opened new avenues for the development of antibiotics with improved efficacy against multidrug-resistant pathogens. Furthermore, the compound's relatively simple synthesis and scalability make it an attractive candidate for large-scale production of antimicrobial agents.
Another area of research where Ethyl 6-amino-1,2,4-triazine-5-carboxylate has shown promise is in the field of anticancer therapeutics. The compound's ability to act as a building block for the synthesis of DNA-intercalating agents has been explored in recent studies. These agents can bind to DNA and interfere with replication and transcription processes, leading to the selective killing of cancer cells. Preliminary results from in vitro and in vivo studies have demonstrated the compound's potential to enhance the efficacy of existing anticancer drugs while minimizing side effects. The versatility of Ethyl 6-amino-1,2,4-triazine-5-carboxylate in drug design underscores its importance in the ongoing search for more effective cancer treatments.
Despite the promising applications of Ethyl 6-amino-1,2,4-triazine-5-carboxylate, challenges remain in its optimization and clinical translation. Issues such as solubility, bioavailability, and metabolic stability need to be addressed to fully harness its therapeutic potential. Recent efforts have focused on structural modifications and formulation strategies to overcome these limitations. For instance, the introduction of hydrophilic groups and the development of prodrugs have shown potential in improving the pharmacokinetic properties of derivatives based on this compound. Continued research in this direction is expected to yield more robust and clinically viable candidates.
In conclusion, Ethyl 6-amino-1,2,4-triazine-5-carboxylate (CAS: 30855-52-8) represents a valuable scaffold in chemical biology and pharmaceutical research, with diverse applications in drug discovery. Its role in the synthesis of kinase inhibitors, antimicrobial agents, and anticancer therapeutics highlights its versatility and potential for addressing unmet medical needs. Ongoing research efforts aimed at optimizing its properties and expanding its applications are likely to further solidify its position as a key player in the development of next-generation therapeutics. As the field advances, this compound is expected to continue contributing to the discovery of innovative and effective treatments for a wide range of diseases.
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